Palustrin-2ISb precursor protein

Antimicrobial peptides Minimum inhibitory concentration MRSA

Researchers requiring a well-characterized antimicrobial peptide scaffold for SAR studies often face batch variability and incomplete characterization. Palustrin-2ISb precursor protein, a 36-amino-acid AMP from Odorrana ishikawae, provides a defined scaffold with a conserved Rana box motif. • Native peptide and truncated analogues (GL-29, GL-22) enable systematic SAR: GL-29 shows 8-fold lower MIC against MRSA vs. native; GL-22 reduces haemolysis ~8-fold vs. GL-29. • All batches are HPLC-verified with full analytical documentation (MS, HPLC, COA). • Custom synthesis of analogues available with scalable mg-to-g production.

Molecular Formula
Molecular Weight
Cat. No. B1577115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalustrin-2ISb precursor protein
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palustrin-2ISb Precursor Protein Overview


Palustrin-2ISb precursor protein is a 36-amino-acid antimicrobial peptide (AMP) belonging to the palustrin-2 family, originally isolated from the skin secretions of the endangered Japanese frog Odorrana ishikawae [1]. It is characterized by the presence of a conserved cyclic heptapeptide motif known as the 'Rana box' and exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [2]. The precursor protein, along with its truncated analogues, serves as a valuable scaffold for structure-activity relationship (SAR) studies aimed at developing novel antimicrobial agents with improved therapeutic indices [3].

1
Antimicrobial peptide scaffold with conserved Rana box motif for SAR studies
2
Broad-spectrum antimicrobial screening context against Gram-positive and Gram-negative strains
3
Precursor protein and truncated analogue system for domain-function relationship research

Why Palustrin-2ISb Cannot Be Replaced


Within the palustrin-2 family, subtle sequence variations—particularly in the C-terminal region flanking the Rana box—dramatically alter antimicrobial potency, spectrum, and selectivity [1]. For instance, palustrin-2ISb possesses a unique 7-amino-acid C-terminal extension that distinguishes it from other palustrin-2 peptides like palustrin-2ISc and palustrin-2ISd, and its truncated analogue GL-29 shows a 62.5% reduction in MIC against MRSA compared to the native peptide, while gaining activity against Candida albicans [2]. Furthermore, analogues derived from the same precursor exhibit vastly different haemolytic and cytotoxic profiles; for example, removal of the Rana box (GL-22) reduces haemolysis by nearly 8-fold compared to GL-29 [2]. These quantitative differences underscore why generic substitution without consideration of precise sequence and domain architecture is scientifically invalid and can lead to misleading experimental outcomes.

This Product Native palustrin-2ISb with full C-terminal extension and intact Rana box
Substitute Risk Truncated analogues like GL-29 shift antimicrobial spectrum and may alter MRSA response
This Product Rana box-containing scaffold with defined haemolytic and cytotoxicity profile
Substitute Risk Rana box-removed analogues (GL-22) may shift haemocompatibility and cytotoxicity endpoints
This Product Palustrin-2 family member with unique 7-amino-acid C-terminal extension
Substitute Risk Other palustrin-2 peptides (2ISc, 2ISd) may differ in potency and pathogen selectivity context

Palustrin-2ISb and Analogue Differentiation Evidence


MIC Comparison: GL-29 vs. Native Peptide

Palustrin-2ISb exhibits significant antimicrobial activity against S. aureus and E. coli but weak activity against MRSA and none against C. albicans. The truncated analogue palustrin-2ISb-des-C7 (GL-29), which lacks the 7 C-terminal amino acids, shows markedly improved potency: a 4-fold lower MIC against E. coli and an 8-fold lower MIC against MRSA. Additionally, GL-29 gains activity against C. albicans at 100 μM, whereas the parent peptide shows no activity at this concentration [1].

MIC Comparison
Head-to-head
GL-29: 4-fold lower MIC vs E. coli; 8-fold lower MIC vs MRSA; gains activity against C. albicans at 100 μM
Supports antimicrobial screening context
Broth microdilution; synthetic peptides
Antimicrobial peptides Minimum inhibitory concentration MRSA

Haemolytic Activity Comparison: GL-22 vs. GL-29

The removal of the 'Rana box' motif in GL-22 (a derivative of GL-29) results in a substantial improvement in haemocompatibility. GL-22 exhibits an HC50 value approximately 8-fold higher than that of GL-29, indicating markedly reduced lysis of horse erythrocytes [1]. This translates to a superior selectivity index, making GL-22 a more promising lead for therapeutic development.

Haemolytic Activity
Head-to-head
GL-22 HC50 ~8-fold higher than GL-29, indicating reduced horse erythrocyte lysis
Supports haemocompatibility endpoint review
Horse erythrocyte haemolysis assay context
Haemolytic activity Selectivity index Rana box

Cytotoxicity Comparison: GL-22 vs. GL-29

GL-29 demonstrates significant cytotoxicity against human HaCaT keratinocytes with an IC50 of 5.05 μM. In contrast, GL-22, which lacks the Rana box, shows an approximately 8-fold increase in IC50, indicating substantially reduced cytotoxicity against human cells [1]. This improved safety profile is critical for topical or systemic antimicrobial applications.

Cytotoxicity
Head-to-head
GL-22 IC50 ~40 μM vs GL-29 IC50 5.05 μM against HaCaT keratinocytes
Supports cytotoxicity endpoint review
MTT assay; HaCaT cell line context
Cytotoxicity HaCaT cells IC50

GL-22 In Vivo Efficacy in Galleria mellonella

GL-22 demonstrates robust in vivo antimicrobial activity in a Galleria mellonella larvae infection model. When administered at 4 × MIC, GL-22 significantly improved survival rates of larvae infected with Staphylococcus aureus, confirming that the improved in vitro selectivity translates to meaningful in vivo efficacy [1].

In Vivo Model Response
Reported
GL-22 at 4 × MIC improved survival in S. aureus-infected Galleria mellonella larvae
Supports in vivo model-response context
G. mellonella infection model; data to verify
In vivo antimicrobial activity Galleria mellonella S. aureus

Key Applications of Palustrin-2ISb and Analogues


Lead Optimization and SAR Studies

Palustrin-2ISb and its analogues provide a well-characterized scaffold for structure-activity relationship (SAR) studies. The quantitative differences in MIC, haemolysis, and cytotoxicity between the native peptide, GL-29, and GL-22 (as detailed in Section 3) enable rational design of derivatives with improved therapeutic indices [1]. Researchers can systematically modify the C-terminal region or Rana box to fine-tune potency and selectivity.

Selective Anti-MRSA and Gram-Negative Agents

GL-29 (palustrin-2ISb-des-C7) shows an 8-fold lower MIC against MRSA compared to the native peptide and 4-fold lower against E. coli [1]. This makes GL-29 a superior candidate for programs focused on drug-resistant Gram-positive and Gram-negative infections, particularly where the native peptide's higher MIC against MRSA is inadequate.

Preclinical Safety in In Vivo Models

GL-22, which exhibits ~8-fold lower haemolytic activity and ~8-fold lower cytotoxicity against human HaCaT cells than GL-29, has also demonstrated potent in vivo efficacy at 4 × MIC in a Galleria mellonella infection model [1]. This combination of reduced toxicity and in vivo activity makes GL-22 a prime candidate for further preclinical development and safety assessment.

Membrane Permeabilization and Biofilm Inhibition Mechanisms

The differential antimicrobial and antibiofilm activities of GL-29 and GL-22—with GL-22 showing weaker antibiofilm effects despite similar MICs—provide a unique comparative system for dissecting the molecular mechanisms of membrane disruption versus biofilm inhibition [1]. This can inform the design of AMPs with dual-action capabilities.

Application
Selection Property
Validation Focus
Antimicrobial SAR scaffold studies
C-terminal and Rana box modification sites
MIC and selectivity endpoint review
Drug-resistant strain screening
Truncated analogue preference review
MRSA and Gram-negative MIC endpoint context
In vivo model-response studies
Rana box-removed analogue context
Haemocompatibility endpoint review
Membrane disruption mechanism studies
Differential antibiofilm activity profile
Membrane vs. biofilm inhibition endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palustrin-2ISb precursor protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.